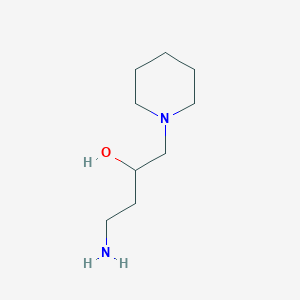

4-Amino-1-(piperidin-1-yl)butan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-piperidin-1-ylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c10-5-4-9(12)8-11-6-2-1-3-7-11/h9,12H,1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOHTWQVTOIXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 1 Piperidin 1 Yl Butan 2 Ol and Analogues

Retrosynthetic Analysis Approaches

Retrosynthetic analysis of 4-Amino-1-(piperidin-1-yl)butan-2-ol reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections are typically made at the C-N and C-O bonds associated with the amino alcohol functionality.

A common retrosynthetic approach involves disconnecting the piperidine (B6355638) ring from the butanol backbone. This leads to a key intermediate, a 4-amino-butan-2-ol derivative with a suitable leaving group at the C1 position, and piperidine itself. The forward synthesis would then involve an N-alkylation reaction.

Another significant disconnection can be made at the C2-N bond of a precursor, suggesting a strategy involving the ring-opening of an epoxide. In this approach, a terminal epoxide on the butane chain is opened by the piperidine nucleophile. This is a powerful and frequently employed method for constructing β-amino alcohols. rsc.orgnih.gov

Further analysis might disconnect the molecule into smaller, more readily available building blocks. For instance, the butanol backbone could be constructed from a four-carbon starting material that is subsequently functionalized with the amino and hydroxyl groups, followed by the introduction of the piperidine moiety.

Classical Synthetic Routes

Several classical synthetic methods are routinely employed for the synthesis of this compound and its analogs.

Reductive Amination Strategies

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of amino alcohols. masterorganicchemistry.comorganic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of analogues of the target compound, a suitable keto-alcohol or keto-amine could be reacted with piperidine or an appropriate amine, respectively, followed by reduction.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), with the latter two being particularly useful for their selectivity in reducing the iminium ion in the presence of the carbonyl group. masterorganicchemistry.commdpi.com The reaction is often performed as a one-pot procedure, offering high efficiency. nih.gov

Table 1: Examples of Reductive Amination for Amine Synthesis

| Ketone/Aldehyde | Amine | Reducing Agent | Product | Yield |

|---|---|---|---|---|

| 1-Benzyl-4-piperidone | 4-tert-Butylbenzylamine | Sodium triacetoxyborohydride | 1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine | 70% mdpi.com |

| 1-Benzyl-4-piperidone | (S)-(+)-1-Cyclohexylethylamine | Sodium triacetoxyborohydride | (S)-1-Benzyl-N-(1-cyclohexylethyl)piperidin-4-amine | 78% mdpi.com |

| 1-Benzyl-4-piperidone | (S)-α-Methylbenzenemethanamine | Sodium triacetoxyborohydride | (S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine | 83% mdpi.com |

N-Alkylation Protocols

N-alkylation is a direct method for forming the piperidine-C1 bond. researchgate.net This approach involves the reaction of piperidine with a butanol derivative containing a leaving group (e.g., a halide or sulfonate ester) at the C1 position. The reaction is a nucleophilic substitution where the nitrogen atom of piperidine attacks the electrophilic carbon atom of the butanol derivative. google.com

To avoid over-alkylation, which can lead to the formation of quaternary ammonium salts, the reaction conditions must be carefully controlled. researchgate.net This can be achieved by using a slow addition of the alkylating agent to an excess of piperidine. researchgate.net The use of a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is often necessary to neutralize the acid formed during the reaction. researchgate.net

Nucleophilic Ring-Opening Reactions

The nucleophilic ring-opening of epoxides is one of the most effective and widely used methods for the synthesis of β-amino alcohols. rsc.org In this strategy, piperidine acts as the nucleophile, attacking one of the carbon atoms of an epoxide ring on a butane derivative. This reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the site of attack. researchgate.net

For unsymmetrical epoxides, the regioselectivity of the ring-opening is a critical factor. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. researchgate.net However, the choice of catalyst can influence and even reverse this selectivity. rsc.org Various catalysts, including Lewis acids and certain enzymes, have been developed to control the regioselectivity of epoxide aminolysis. mdpi.com

Table 2: Catalysts Used in Epoxide Ring-Opening with Amines

| Catalyst | Epoxide Type | Amine Type | Key Feature |

|---|---|---|---|

| Cationic aluminum salen complex | Unsymmetrical trans-epoxides | Primary and secondary amines | Catalyst-controlled regioselectivity rsc.org |

| Zinc-based catalysts | Various epoxides | Various amines | Novel catalytic system |

| Indium tribromide | Various epoxides | Aromatic amines | Mild and efficient promotion |

| Lipozyme TL IM (Enzyme) | Various epoxides | Various amines | Biocatalytic, continuous-flow system mdpi.com |

| Acetic Acid | Symmetrical and unsymmetrical epoxides | Aromatic and aliphatic amines | Metal- and solvent-free protocol researchgate.net |

Multi-step Linear and Convergent Syntheses

The synthesis of this compound can also be accomplished through multi-step linear or convergent sequences. A linear synthesis would involve the sequential modification of a starting material, such as 4-amino-1-butanol, through a series of reactions to build the final molecule. chemicalbook.comwikipedia.orgnih.gov For example, a starting diol could be selectively protected, followed by functional group transformations to introduce the amino group and the piperidine moiety in a stepwise fashion.

Stereoselective Synthesis

Since this compound contains a stereocenter at the C2 position, methods for its stereoselective synthesis are of high importance for accessing enantiomerically pure forms.

Stereoselective synthesis can be achieved through several strategies:

Use of Chiral Starting Materials: Starting from a chiral pool material, such as a chiral epoxybutane or a chiral amino acid derivative, allows for the transfer of stereochemistry to the final product.

Asymmetric Catalysis: The use of chiral catalysts in reactions such as the ring-opening of a prochiral epoxide with piperidine can induce enantioselectivity. Chiral Lewis acids or organocatalysts can be employed to create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. For example, chiral oxazolidinones can be used to direct stereoselective alkylations or additions to form the amino alcohol moiety. beilstein-journals.orgbeilstein-journals.org

The development of stereoselective methods is crucial for the synthesis of specific stereoisomers of this compound and its analogs, which is often a requirement for their application in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org

Chiral Auxiliaries and Catalytic Asymmetric Methods

Achieving stereocontrol in the synthesis of chiral amino alcohols is paramount. Asymmetric synthesis methods and the use of chiral auxiliaries are two primary strategies to produce enantiomerically enriched products.

Catalytic Asymmetric Methods: These methods utilize substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, representing a more atom-economical approach. acs.org Several catalytic strategies are applicable to the synthesis of amino alcohol analogues:

Copper-Catalyzed Aminoallylation: The enantioselective aminoallylation of ketones, catalyzed by a chiral copper complex, provides access to protected 1,2-amino alcohols. nih.govacs.org This method forges the carbon-carbon bond while setting the stereochemistry at the hydroxyl-bearing carbon.

Iridium-Catalyzed Hydrogen Transfer: Enantioselective aminoallylation of aldehydes can also be achieved through iridium-catalyzed hydrogen transfer from an alcohol to an allenamide, generating the required nucleophile in situ. nih.gov

Radical C–H Amination: A modern approach involves the enantioselective and regioselective radical amination of C-H bonds in alcohols. nih.gov This strategy can bypass the need for pre-functionalized substrates, directly converting an alcohol to a β-amino alcohol using a multi-catalytic system, often involving a photocatalyst and a chiral copper catalyst. nih.gov This method complements traditional approaches that rely on chiral pool precursors like amino acids. nih.gov

| Method | Catalyst/Auxiliary | Key Features |

| Chiral Auxiliary | Evans Oxazolidinone | Stoichiometric use of auxiliary, requires installation and removal steps, generally robust and predictable. nih.govacs.org |

| Cu-Catalyzed Aminoallylation | Chiral Copper Complex | Catalytic, enantioselective, suitable for ketone electrophiles. nih.govacs.org |

| Radical C-H Amination | Iridium Photocatalyst + Chiral Copper Catalyst | Direct functionalization of C-H bonds, high regio- and enantioselectivity, bypasses need for chiral precursors. nih.gov |

Enantiomeric Resolution Techniques

When an asymmetric synthesis is not employed, the result is often a racemic mixture containing equal amounts of both enantiomers. Chiral resolution is the process of separating these enantiomers. wikipedia.org

Crystallization of Diastereomeric Salts: This is the most common resolution method. wikipedia.org The racemic amino alcohol is treated with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. wikipedia.orgacs.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. wikipedia.org Once separated, the desired diastereomeric salt is treated with a base to remove the resolving agent, yielding the pure enantiomer of the amino alcohol. wikipedia.org

Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For example, a chiral phosphoric acid can catalyze the enantioselective intermolecular acetalization of racemic amino alcohols. acs.org One enantiomer reacts faster to form an acetal, leaving the unreacted, slower-reacting enantiomer in an enantiomerically enriched form. acs.org

Chiral Chromatography: This method uses a chiral stationary phase (CSP) in a chromatography column to separate enantiomers. The two enantiomers interact differently with the CSP, causing them to move through the column at different rates and elute separately. This technique can be highly effective for both analytical and preparative-scale separations of amino alcohol enantiomers. nih.gov

| Technique | Principle | Common Reagents/Materials |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Optically active tartaric acid, mandelic acid, 1,1'-bi-2-naphthol. wikipedia.orgacs.org |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst. acs.org | Chiral phosphoric acid catalysts. acs.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Chiralpak® columns. nih.gov |

Regioselective Synthesis of Aminoalcohol Moieties

Regioselectivity refers to the control of where chemical bonds are formed. In the context of this compound, this involves ensuring the formation of a 1,2-aminoalcohol (or vicinal amino alcohol) rather than a 1,3- or 1,4-aminoalcohol.

A highly reliable and common method for the regioselective synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. scirp.org In this reaction, the amine (e.g., piperidine) attacks one of the two carbon atoms of the epoxide ring. Under neutral or basic conditions, the amine preferentially attacks the less sterically hindered carbon atom, leading to the formation of a single regioisomer. For example, the reaction of piperidine with 2-(2-aminoethyl)oxirane would be a direct route to the target compound's backbone, with the piperidine attacking the terminal carbon of the epoxide.

More advanced methods, such as the radical C-H amination discussed previously, also offer excellent regioselectivity. nih.gov By using a "radical relay chaperone," the reaction can be directed to selectively form a radical at the β-position of an alcohol, overcoming the thermodynamic preference for abstraction at the α-position. nih.gov This radical is then trapped to form the β-amino alcohol with high regiocontrol.

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. This philosophy is increasingly applied to the synthesis of pharmaceuticals and their intermediates.

Solvent Selection and Optimization

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. Ideal green solvents are non-toxic, renewable, and have a low environmental impact.

For the synthesis of amino alcohols, several green solvent strategies have been explored:

Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. A visible-light photoredox-catalyzed decarboxylative coupling of N-aryl amino acids with aldehydes or ketones has been developed to synthesize 1,2-amino alcohols using water as the solvent at room temperature. rsc.org

Solvent-less Systems: In some cases, reactions can be run without any solvent. The reaction of aniline with propylene carbonate to produce a β-amino alcohol can be performed in a solvent-free system using a recyclable zeolite catalyst. scirp.org This approach significantly reduces waste and simplifies product purification.

Alternative Solvents: When a solvent is necessary, greener alternatives to hazardous chlorinated hydrocarbons are preferred. Alcohols like methanol and ethanol, or hydrocarbons such as toluene, are often used in reduction or other synthetic steps. google.com

Catalyst Development for Sustainable Synthesis

Sustainable catalysts are typically non-toxic, derived from renewable sources, recyclable, and operate under mild conditions (e.g., room temperature and pressure).

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate in aqueous media under mild conditions. Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. frontiersin.orgnih.gov This biosynthetic approach offers high stereoselectivity and uses inexpensive ammonia as the amino donor, with water as the main byproduct. frontiersin.orgnih.gov

Photocatalysis: Using visible light as a renewable energy source is a key green chemistry strategy. Organophotoredox catalysts, such as eosin Y, can be used to promote the synthesis of amino alcohols under mild, one-pot conditions. rsc.org

Waste-Derived Catalysts: Catalysts can be developed from renewable biomass or even waste products. An "eco-catalysis" approach has been reported using kinnow peel waste as a green catalyst for the ring-opening of epoxides with amines to form β-amino alcohols. nih.gov

Atom Economy and Waste Reduction Strategies

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemrxiv.org A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste. rsc.org

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Strategies to improve atom economy and reduce waste in the synthesis of amino alcohols include:

Addition Reactions: Reactions where two or more molecules combine to form a single product, such as the ring-opening of an epoxide with an amine, are inherently atom-economical.

Catalytic Reactions: Using catalysts instead of stoichiometric reagents avoids the generation of large amounts of waste from the reagent itself.

Avoiding Protecting Groups: Multi-step syntheses that require the use of protecting groups often have poor atom economy because these groups are added and then removed, generating stoichiometric waste. Syntheses that avoid protecting groups are therefore greener. An atom-economical method to convert amino alcohols directly to amino acid salts using a ruthenium pincer complex and basic water has been developed, which avoids pre-protection of the functional groups. nih.gov

The Gabriel synthesis of amines, a classical method, is an example of a reaction with very low atom economy due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts. In contrast, modern catalytic methods like direct C-H amination or enzymatic amination offer significantly improved atom economy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Substituent Effects on Biological Activity

The biological profile of a molecule is intimately linked to its three-dimensional structure and the nature of its functional groups. For the 4-Amino-1-(piperidin-1-yl)butan-2-ol scaffold, systematic modification of its three main components—the piperidine (B6355638) ring, the butanol chain, and the amino group—is essential to understanding and optimizing its potential as a therapeutic agent.

The nitrogen atom of the piperidine ring is a common site for modification in drug design, as substituents at this position can significantly influence a compound's affinity, selectivity, and pharmacokinetic properties. In many classes of piperidine-containing drugs, the group attached to this nitrogen interacts with a specific pocket of the biological target.

In studies of structurally related piperidinol compounds with anti-tuberculosis activity, the substituent on the piperidine nitrogen was shown to be a critical determinant of potency. nih.govnih.gov For example, attaching various substituted phenoxy-hydroxypropyl groups to the nitrogen led to a range of biological activities. This highlights that modifications ranging from small alkyl groups (e.g., methyl, ethyl) to larger, more complex moieties (e.g., benzyl, substituted phenethyl) can modulate interactions with target proteins. Altering the size, lipophilicity, and hydrogen-bonding capacity of this substituent is a key strategy for optimizing a lead compound.

Table 1: Illustrative Impact of Piperidine Nitrogen (N-1) Substituents on Biological Activity This table illustrates general principles of how N-1 substituents might affect the biological activity of the this compound scaffold, based on common findings in medicinal chemistry.

| Substituent (R) | Potential Impact on Properties | Hypothetical Biological Activity (IC50) |

|---|---|---|

| -H (Hydrogen) | Secondary amine, more polar, potential for H-bond donation. | Baseline |

| -CH3 (Methyl) | Increased basicity and lipophilicity compared to -H. | Moderate Improvement |

| -CH2Ph (Benzyl) | Significant increase in lipophilicity and potential for π-stacking interactions. | Significant Improvement |

| -(CH2)2-Ph-(4-Cl) | Further increased lipophilicity with specific electronic and steric influence from the chloro-substituent. | Potentially Highest Potency |

Key modifications to this linker could include:

Chain Length: Altering the chain to propanol (B110389) (3 carbons) or pentanol (B124592) (5 carbons) would change the distance between the key pharmacophoric elements (the piperidine nitrogen and the terminal amine), which can be critical for optimal receptor fit.

Hydroxyl Position: Moving the hydroxyl group from the C2 position to C3 or C4 would alter the molecule's geometry and hydrogen-bonding profile.

Hydroxyl Modification: Converting the hydroxyl group to an ether (e.g., -OCH₃) or an ester (e.g., -OCOCH₃) would remove its hydrogen bond donating ability and increase lipophilicity, which can impact cell permeability and target binding.

Chain Alkylation: Adding small alkyl groups (e.g., methyl) to the chain would introduce steric bulk, restricting conformational freedom and potentially enhancing selectivity for a specific target.

These modifications directly influence the molecule's polarity, flexibility, and the spatial arrangement of its key functional groups, thereby affecting its biological activity.

The presence of a hydroxyl group at the C2 position of the butanol chain renders this carbon a chiral center. Therefore, this compound can exist as two distinct enantiomers: (R)-4-Amino-1-(piperidin-1-yl)butan-2-ol and (S)-4-Amino-1-(piperidin-1-yl)butan-2-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of biological targets like enzymes and receptors.

For instance, in research on anti-tuberculosis piperidinol analogs that feature a similar 2-hydroxypropyl linker, the (R) and (S) enantiomers were synthesized and evaluated separately. nih.gov The results demonstrated that one enantiomer often possesses significantly greater potency than the other. This underscores the importance of investigating the stereochemistry of the butan-2-ol core, as the optimal three-dimensional arrangement is crucial for precise interaction with the target, and one enantiomer may be responsible for the majority of the desired therapeutic effect.

Table 2: Representative Data on the Influence of Stereochemistry on Anti-Tuberculosis Activity of Analogous Piperidinol Compounds Data adapted from studies on 1-(3-phenoxy-2-hydroxypropyl)-4-phenylpiperidin-4-ol analogs to illustrate the principle of stereoselectivity. nih.gov

| Compound Substituents | Stereochemistry at Linker | Anti-TB Activity (MIC µg/mL) |

|---|---|---|

| Piperidine N-substituent: 3-(4-chlorophenoxy)-2-hydroxypropyl | (R) | 0.78 |

| (S) | 3.12 | |

| Piperidine N-substituent: 3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl | (R) | 1.56 |

| (S) | 0.78 |

Scaffold Modifications and Analog Design

Beyond simple substituent effects, altering the core scaffold of the molecule is a powerful strategy for developing new analogs with improved properties. This can involve changing the piperidine ring itself or modifying the position and nature of the terminal amino group.

The piperidine ring serves as a key structural anchor and its basic nitrogen is often a primary point of interaction. Replacing the six-membered piperidine ring with other cyclic amines is a common "scaffold hopping" strategy used to explore the importance of ring size, conformation, and basicity (pKa).

Potential alterations include:

Pyrrolidine (5-membered ring): This would decrease the distance between the ring nitrogen and the side chain, creating a more compact and conformationally distinct analog.

Morpholine (6-membered ring with oxygen): The inclusion of an oxygen atom reduces the basicity of the nitrogen and introduces a potential hydrogen bond acceptor, altering the molecule's electronic and solubility properties.

Azepane (7-membered ring): This larger, more flexible ring would increase the conformational freedom of the molecule and alter the vector of the side chain relative to the nitrogen atom.

Each of these changes can lead to different binding modes and selectivities, potentially uncovering analogs with a more desirable biological profile.

The primary amino group at the terminus of the butanol chain is a key functional group, likely involved in hydrogen bonding or salt-bridge formation with the biological target. Its position and substitution pattern are critical variables for SAR studies.

Moving the amino group from the C4 position to the C3 position of the butanol chain would create a 3-amino-1-(piperidin-1-yl)butan-2-ol analog, an aminodiol structure with a different spatial relationship between the amine and hydroxyl groups.

Furthermore, the primary amine (-NH₂) can be modified to explore its role in target engagement:

Secondary Amines (-NHR): Alkylation with small groups (e.g., methyl) can increase basicity and lipophilicity.

Tertiary Amines (-NR₂): Further alkylation can maximize basicity but removes hydrogen bond donating capacity.

Amides (-NHCOR): Acylation converts the basic amine into a neutral amide, which can still act as a hydrogen bond donor and acceptor. This drastically changes the electronic character of the terminus.

In studies of other N-piperidinyl compounds, the introduction of basic functional groups like amines or guanidines at the terminus of a side chain was found to be crucial for improving binding affinity at certain opioid receptors. nih.gov This demonstrates that the basicity and hydrogen-bonding capability of this terminal group are often finely tuned for optimal activity.

Linker Length and Flexibility Optimization

There is no specific information in the reviewed literature regarding the optimization of the linker length and flexibility for this compound or its derivatives. In drug design, the linker, which in this molecule can be considered the butanol chain connecting the piperidine and amino groups, is a critical element. Its length and flexibility can significantly impact how the molecule binds to a biological target. Research in analogous series of compounds, such as certain kinase inhibitors, has shown that varying the linker can drastically alter potency and selectivity. However, no such studies have been published for this compound.

Computational Approaches to SAR/SPR

Computational methods are powerful tools for predicting the activity and properties of chemical compounds, guiding the design of new molecules. However, the application of these techniques to this compound has not been documented in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding activity data. As there are no published studies on the biological activity of a series of analogs of this compound, no QSAR models have been developed for this specific chemical scaffold.

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design are fundamental approaches in modern drug discovery. Ligand-based design relies on the knowledge of other molecules that bind to the target of interest, while structure-based design utilizes the three-dimensional structure of the biological target. The absence of known biological targets or a series of active analogs for this compound means that neither of these design principles has been applied and reported.

Biological Target Identification and Mechanistic Studies in Vitro and Theoretical

Mechanistic Probes and Biochemical Pathway Elucidation

Inhibition of Specific Biochemical Pathways

Research into compounds structurally related to 4-Amino-1-(piperidin-1-yl)butan-2-ol suggests a potential for the inhibition of specific enzymatic pathways. A significant area of investigation for molecules containing piperidine (B6355638) and proline-like structures is their interaction with prolyl oligopeptidase (POP). nih.gov POP is a serine peptidase that plays a role in the metabolism of proline-containing neuropeptides and hormones, and its inhibition is considered a potential therapeutic strategy for neurological disorders. nih.gov

Synthetic dipeptides incorporating a linked proline-piperidine structure have been shown to act as inhibitors of prolyl oligopeptidase. nih.gov These inhibitors can bind covalently to the active site of the enzyme, indicating that the piperidine ring is a viable structural element for POP inhibition. nih.gov While direct experimental studies on this compound are not extensively documented in publicly available literature, its structural components—a piperidine ring and an amino alcohol chain—suggest it could be investigated as a candidate for interacting with enzymes like POP. The amino and hydroxyl groups could form key hydrogen bonds within an enzyme's active site, while the piperidine moiety could engage in hydrophobic or van der Waals interactions.

Computational Mechanistic Insights

To overcome the limitations of direct experimental investigation and to rationalize the potential biological activities of novel compounds like this compound, various computational methods are employed. These in silico techniques provide valuable insights into the molecule's potential interactions and mechanisms of action.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in predicting its binding mode within the active site of a potential biological target, such as prolyl oligopeptidase. The process involves placing the 3D structure of the compound into the binding site of a protein and calculating a "docking score" that estimates the binding affinity.

Studies on analogous piperidine-based compounds have successfully used molecular docking to elucidate binding interactions. nih.govmdpi.com For instance, docking studies on 4-Amino-2H-benzo[h]chromen-2-one analogs revealed that the most potent compounds bind to the androgen receptor's ligand-binding pocket primarily through Van der Waals forces. nih.gov A similar approach for this compound would likely involve:

Preparation of the Ligand: Generating a 3D model of the compound and optimizing its geometry.

Preparation of the Receptor: Obtaining the crystal structure of the target protein (e.g., POP) from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to fit the ligand into the protein's active site and score the resulting poses.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the compound and protein adjust their conformations and highlighting the stability of key hydrogen bonds and hydrophobic interactions.

Free Energy Perturbation (FEP) for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate the difference in binding free energy between two ligands. youtube.com This technique is particularly valuable in lead optimization to predict how modifications to a molecule will affect its binding affinity for a target protein. cresset-group.com

The FEP method involves creating a thermodynamic cycle that connects the binding energies of two different ligands (e.g., a known inhibitor and an analog like this compound) through non-physical, "alchemical" transformations. vu.nlnih.gov By simulating the transformation of one molecule into another both in solution and when bound to the protein, the relative binding free energy (ΔΔG) can be calculated. nih.gov

Table 1: Key Aspects of Free Energy Perturbation (FEP) Calculations

| Feature | Description | Relevance to this compound |

|---|---|---|

| Methodology | Calculates relative binding free energy (ΔΔG) between two congeneric ligands through alchemical transformations. nih.gov | Could be used to predict if the compound binds more or less tightly to a target than a known reference compound. |

| Accuracy | High-accuracy predictions, often with an error margin of around 1 kcal/mol. cresset-group.comnih.gov | Provides a quantitative estimate of binding affinity, guiding decisions for chemical synthesis and biological testing. |

| Requirements | Requires a high-quality starting structure of the protein-ligand complex and significant computational resources. cresset-group.com | The lack of a crystal structure for the target compound in a complex would be a limiting factor, requiring an initial accurate docking pose. |

| Limitations | Challenging for transformations involving changes in the net charge of the molecule. cresset-group.com | Modifications to the amino group would need careful consideration during FEP setup. |

While computationally intensive, FEP provides more accurate predictions of binding affinity than simpler methods like molecular docking alone and can be a powerful tool in the rational design of new molecules. nih.gov

Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is a web-based computational tool that predicts a wide range of biological activities for a given chemical structure. nih.govclinmedkaz.org The prediction is based on structure-activity relationships derived from a large training set of known biologically active compounds. bmc-rm.org For a novel compound like this compound, PASS can generate a list of potential pharmacological effects, mechanisms of action, and specific toxicities.

The PASS algorithm analyzes the 2D structure of a molecule and provides probabilities for it to be "active" (Pa) or "inactive" (Pi) for several thousand types of biological activities. genexplain.com A high Pa value (typically > 0.7) suggests that the compound is likely to exhibit that activity and may be structurally similar to known active compounds. scispace.com A moderate Pa value (0.5 < Pa < 0.7) indicates a likelihood of activity, possibly with a novel chemical structure for that target. scispace.com

Table 2: Example of a Hypothetical PASS Prediction Output

| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |

|---|---|---|---|

| Prolyl oligopeptidase inhibitor | 0.65 | 0.012 | Likely to exhibit activity; may be a novel inhibitor. |

| Anticonvulsant | 0.58 | 0.025 | May possess anticonvulsant properties. |

| Anesthetic (local) | 0.51 | 0.041 | Possible local anesthetic effects. |

Note: This table is for illustrative purposes only and does not represent actual PASS prediction data for the compound.

The use of PASS provides a rapid, initial screening of a molecule's potential biological profile, helping to prioritize further experimental research. For piperidine derivatives, PASS has been used to predict a wide range of activities, including effects on enzymes, receptors, and ion channels, highlighting their potential in areas like oncology and central nervous system disorders. clinmedkaz.org

Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the chemical structure of 4-Amino-1-(piperidin-1-yl)butan-2-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H (proton) and ¹³C NMR are essential for the unambiguous structural assignment of this compound. Based on the structure, a set of characteristic signals is expected.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) are influenced by the electronegativity of nearby atoms (oxygen and nitrogen).

Expected ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on C4 (CH₂) | ~ 2.7 - 2.9 | Triplet (t) | 2H |

| H on C3 (CH₂) | ~ 1.5 - 1.7 | Multiplet (m) | 2H |

| H on C2 (CH) | ~ 3.6 - 3.8 | Multiplet (m) | 1H |

| H on C1 (CH₂) | ~ 2.2 - 2.4 | Multiplet (m) | 2H |

| Piperidine (B6355638) H (axial, adjacent to N) | ~ 2.3 - 2.5 | Multiplet (m) | 2H |

| Piperidine H (equatorial, adjacent to N) | ~ 2.6 - 2.8 | Multiplet (m) | 2H |

| Piperidine H (other CH₂) | ~ 1.4 - 1.6 | Multiplet (m) | 6H |

| OH | Variable | Broad Singlet (br s) | 1H |

Note: Predicted values are based on analogous structures and chemical shift theory. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The presence of heteroatoms (N, O) typically shifts the signals of adjacent carbons to a higher frequency (downfield).

Expected ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 | ~ 40 - 45 |

| C3 | ~ 30 - 35 |

| C2 | ~ 65 - 70 |

| C1 | ~ 60 - 65 |

| Piperidine C (adjacent to N) | ~ 54 - 58 |

| Piperidine C (meta to N) | ~ 25 - 30 |

Note: Predicted values are based on analogous structures and established correlation tables.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₂₀N₂O), the nominal molecular weight is 172.27 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 172. The fragmentation pattern is often complex for amines and can be influenced by the positions of the functional groups. Common fragmentation pathways for this structure would include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the nitrogen atoms or the oxygen atom. A prominent fragment is often observed at m/z 98, corresponding to the piperidinomethyl cation [CH₂(NC₅H₁₀)]⁺.

Loss of water: Dehydration from the molecular ion can lead to a peak at m/z 154.

Cleavage of the butanol chain: Various fragments resulting from the cleavage of the C1-C2, C2-C3, and C3-C4 bonds.

High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z with very high accuracy, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound, HRMS would be used to confirm the elemental composition of C₉H₂₀N₂O.

Expected Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass | Expected m/z |

|---|---|---|---|

| [M+H]⁺ | C₉H₂₁N₂O⁺ | 173.16484 | 173 |

| [M]⁺ | C₉H₂₀N₂O⁺ | 172.15700 | 172 |

Note: The [M+H]⁺ ion is commonly observed in soft ionization techniques like Electrospray Ionization (ESI).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic absorption bands for its O-H, N-H, C-H, and C-N bonds.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 | Broad, Strong |

| Primary Amine (N-H) | Stretching | 3300 - 3500 | Medium (doublet) |

| Primary Amine (N-H) | Bending (scissoring) | 1590 - 1650 | Medium |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

| C-N | Stretching | 1000 - 1250 | Medium |

Note: The broadness of the O-H stretch is due to hydrogen bonding.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of compounds in a mixture. Due to the polar nature of this compound, arising from its amine and alcohol functional groups, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) would be suitable methods.

Reversed-Phase (RP) HPLC/UPLC: This is the most common mode of HPLC. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or a buffer to control the ionization state of the amines). The compound would typically have a relatively short retention time unless ion-pairing reagents are used.

HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. HILIC is particularly well-suited for retaining and separating very polar compounds like amino alcohols and would likely provide better retention for this analyte than traditional reversed-phase chromatography.

Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A typical purity analysis would aim for ≥95% or higher, depending on the application.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound to be analyzed by GC, it must be volatile and thermally stable. This compound, with its polar -NH₂ and -OH groups, has a high boiling point and is prone to thermal degradation and adsorption on the GC column.

Therefore, derivatization is typically required before GC-MS analysis. This process involves chemically modifying the polar functional groups to make the molecule more volatile and stable. Common derivatization methods for amines and alcohols include:

Silylation: Reacting the -OH and -NH₂ groups with a silylating agent (e.g., BSTFA or MSTFA) to form trimethylsilyl (TMS) ethers and amines.

Acylation: Reacting with an acylating agent (e.g., trifluoroacetic anhydride) to form esters and amides.

After derivatization, the resulting less polar compound can be readily separated on a standard nonpolar GC column and identified by its characteristic retention time and mass spectrum.

Stereochemical Analysis

The presence of a stereocenter at the C-2 position of the butanol backbone in this compound necessitates a thorough stereochemical analysis to distinguish and quantify its enantiomers.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (e.e.). The separation is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For aminobutanol derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability.

The general approach involves dissolving a sample of this compound in a suitable organic solvent and injecting it into an HPLC system equipped with a chiral column. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and subsequent quantification by a detector, typically a UV detector. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

While specific chromatographic conditions for this compound are not extensively documented in publicly available literature, typical starting conditions for analogous amino alcohol compounds often involve mobile phases consisting of mixtures of alkanes (like hexane or heptane) and alcohols (such as isopropanol or ethanol). The precise mobile phase composition, flow rate, and column temperature are critical parameters that require optimization to achieve baseline separation.

Table 1: Illustrative Chiral HPLC Parameters for Amino Alcohol Separation

| Parameter | Typical Value/Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 20 - 40 °C |

| Detection | UV at 210-230 nm |

| Injection Volume | 5 - 20 µL |

Note: This table represents typical starting parameters for method development for chiral amino alcohols and would require specific optimization for this compound.

Optical Rotation and Circular Dichroism Studies

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of a chiral molecule.

Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). nih.govlibretexts.org For a pair of enantiomers, the specific rotation will be equal in magnitude but opposite in sign. libretexts.org While the specific rotation value for this compound is not readily found in the literature, the determination of this value is a fundamental step in characterizing a newly synthesized chiral compound.

Table 2: Hypothetical Specific Rotation Data

| Enantiomer | Specific Rotation [α]D20 (c=1, MeOH) |

|---|---|

| (R)-4-Amino-1-(piperidin-1-yl)butan-2-ol | Value not available |

Note: The values in this table are placeholders as experimental data for this specific compound is not publicly available.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of a molecule in solution. For a molecule like this compound, the chromophores in proximity to the chiral center will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereocenter, frequently supported by quantum chemical calculations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A single crystal of this compound, if obtainable, would allow for the unambiguous determination of its absolute configuration, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map from which the atomic positions can be determined. For chiral molecules, X-ray crystallography can unequivocally establish the absolute stereochemistry, for instance, by using anomalous dispersion effects if a heavy atom is present in the structure or by crystallizing it as a salt with a known chiral counter-ion.

Although a crystal structure for this compound is not currently deposited in public databases, this technique remains the gold standard for solid-state structural elucidation.

Table 3: Key Crystallographic Parameters (Illustrative)

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

Note: This table lists key parameters that would be determined from an X-ray crystallographic analysis. Specific data for this compound is not available.

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues

The development of next-generation analogues of 4-Amino-1-(piperidin-1-yl)butan-2-ol is a critical step towards enhancing its therapeutic efficacy and specificity. The core structure, featuring a piperidine (B6355638) ring and an amino alcohol chain, offers multiple points for chemical modification to fine-tune its pharmacological properties.

Future research will likely focus on systematic structure-activity relationship (SAR) studies to understand how modifications to different parts of the molecule affect its biological activity. For instance, substitution on the piperidine ring can significantly influence binding affinity and selectivity for specific biological targets. Similarly, alterations to the amino group and the hydroxyl-bearing carbon on the butanol chain can modulate the compound's pharmacokinetic and pharmacodynamic profiles.

A key strategy in developing advanced analogues is the synthesis of a diverse library of related compounds. This can be achieved through various synthetic methodologies, including reductive amination of N-substituted 4-piperidone (B1582916) derivatives with appropriate amines. mdpi.com This approach allows for the introduction of a wide range of substituents at the 4-amino position of the piperidine ring, leading to compounds with potentially enhanced biological activities. mdpi.com

| Modification Site | Potential Substituents | Anticipated Impact |

| Piperidine Nitrogen | Benzyl, Phenylethyl, Alkyl chains | Enhanced antifungal activity |

| 4-Amino Group | N-dodecyl, Arylalkyl residues | Improved potency and target specificity |

| Butanol Backbone | Chiral modifications, Fluorination | Altered metabolic stability and binding interactions |

The synthesis of chiral analogues is another important avenue of research. The stereochemistry of the hydroxyl group on the butan-2-ol moiety can play a crucial role in the compound's interaction with its biological targets. Enantioselective synthesis and the evaluation of individual enantiomers will be essential to identify the more potent and selective stereoisomer. rsc.org

Exploration of Novel Biological Activities

While the initial interest in 4-aminopiperidine (B84694) derivatives has been in areas such as antifungal agents, there is a vast, unexplored landscape of potential biological activities for this compound and its analogues. mdpi.com The piperidine nucleus is a common feature in many biologically active compounds, suggesting that this scaffold could interact with a variety of biological targets. nih.gov

Future investigations should aim to screen this compound and its derivatives against a broad range of biological targets to identify novel therapeutic applications. High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities.

One promising area of exploration is in the field of oncology. The design of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives as dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase has demonstrated the potential of the 4-aminopiperidine scaffold in cancer therapy. nih.gov This suggests that analogues of this compound could be developed as potent and selective kinase inhibitors.

Another area of interest is the development of agents targeting neurodegenerative diseases. The piperidine moiety is a key structural feature in many central nervous system (CNS) active drugs. Therefore, it is plausible that derivatives of this compound could exhibit activity against neurological targets.

| Potential Therapeutic Area | Specific Biological Target | Rationale |

| Oncology | Kinases (e.g., ALK, ROS1) | Proven success of related 4-aminopiperidine derivatives as kinase inhibitors. nih.gov |

| Infectious Diseases | Fungal ergosterol (B1671047) biosynthesis | Demonstrated antifungal activity of 4-aminopiperidines. mdpi.com |

| Neurodegenerative Diseases | CNS receptors and enzymes | The prevalence of the piperidine scaffold in CNS-active drugs. |

| Inflammatory Diseases | Pro-inflammatory cytokines | Modulation of inflammatory pathways by small molecules. |

Advanced Computational Modeling Applications

Advanced computational modeling techniques are poised to play a pivotal role in accelerating the discovery and development of novel analogues of this compound. In silico methods can provide valuable insights into the molecular interactions between the compound and its biological targets, guiding the design of more potent and selective molecules.

Pharmacophore modeling can be used to identify the key chemical features of this compound that are essential for its biological activity. fip.org This information can then be used to virtually screen large compound libraries to identify new molecules with similar features that are likely to be active.

Molecular docking studies can predict the binding mode of this compound and its analogues within the active site of a target protein. nih.govbiointerfaceresearch.com This allows for a detailed understanding of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. This knowledge is invaluable for designing modifications that can enhance these interactions and improve potency.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogues with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening can be employed early in the drug discovery process to predict the pharmacokinetic and toxicity profiles of new analogues. ijper.orgresearchgate.net This helps to identify and deprioritize compounds that are likely to have poor drug-like properties, saving time and resources.

| Computational Method | Application in Drug Discovery | Expected Outcome |

| Pharmacophore Modeling | Virtual screening of compound libraries | Identification of novel hit compounds with desired activity. fip.org |

| Molecular Docking | Prediction of binding modes and affinities | Rational design of more potent and selective analogues. nih.gov |

| QSAR | Prediction of biological activity of new compounds | Prioritization of synthetic targets. |

| ADMET Screening | Early assessment of drug-like properties | Reduction of late-stage attrition of drug candidates. ijper.orgresearchgate.net |

Integration of Green Chemistry Principles in Scalable Synthesis

As the development of this compound and its analogues progresses towards potential clinical applications, the integration of green chemistry principles into their scalable synthesis will be of paramount importance. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it

One key aspect of green synthesis is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids. For example, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been successfully achieved in a water-EtOH mixture, demonstrating the feasibility of using aqueous solvent systems for the synthesis of heterocyclic compounds. nih.gov

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable approach to the synthesis of chiral molecules like this compound. nih.govresearchgate.netmdpi.com Enzymes can exhibit high enantioselectivity and operate under mild reaction conditions, reducing the need for protecting groups and harsh reagents. mdpi.com The biocatalytic synthesis of chiral alcohols and amino acids is a well-established field that can be applied to the production of enantiomerically pure this compound. researchgate.netmdpi.com

Furthermore, the development of one-pot, multi-component reactions can significantly improve the atom economy and reduce the number of synthetic steps, leading to a more sustainable and cost-effective manufacturing process. nih.gov

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Greener Solvents | Replacing hazardous organic solvents with water or ethanol. nih.gov | Reduced environmental impact and improved safety. |

| Catalysis | Employing recyclable catalysts. nih.gov | Increased efficiency and reduced waste. |

| Biocatalysis | Using enzymes for stereoselective synthesis. nih.govresearchgate.netmdpi.com | Production of enantiomerically pure compounds under mild conditions. |

| Atom Economy | Designing one-pot, multi-component reactions. nih.gov | Fewer synthetic steps and less waste generation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.